2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 2, and a phenyl group at position 3. The core heterocyclic structure is linked to a piperazine ring substituted with an ethanol moiety at position 4. Its molecular formula is C₂₆H₂₅ClN₆O, with a molecular weight of 485.0 g/mol (approximated based on structural analogs) .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c1-18-24(20-7-9-21(26)10-8-20)25-27-22(19-5-3-2-4-6-19)17-23(31(25)28-18)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABXBSJGAAZODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N5CCN(CC5)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable base.
Attachment of the ethanol group: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization of the Piperazine-Ethanol Side Chain
The ethanol group on the piperazine ring undergoes reactions typical of secondary alcohols:
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields ester derivatives .
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Oxidation : Controlled oxidation with mild agents (e.g., PCC) could convert the ethanol group to a ketone, though this is not explicitly documented in the provided sources.
| Reaction | Conditions | Product |
|---|---|---|
| Acylation | Acetic anhydride, DIPEA, CH₂Cl₂ (0°C) | Acetylated ethanol-piperazine derivative |
Substituent-Directed Reactivity
The 4-chlorophenyl and 2-methyl groups influence regioselectivity in electrophilic substitution reactions:
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Aromatic halogenation : The 4-chlorophenyl group directs electrophiles to the para position, but steric hindrance from the 2-methyl group limits reactivity at adjacent sites .
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Nucleophilic displacement : The chlorine atom on the phenyl ring can be replaced under SNAr conditions (e.g., with morpholine or thiourea in DMF) .
| Position | Group | Reactivity | Example Reaction |
|---|---|---|---|
| 3 | 4-Chlorophenyl | Electrophilic substitution (limited) | Nitration at meta position |
| 7 | Piperazine-ethanol | Nucleophilic substitution | Morpholine derivative formation |
Mechanistic Insights from Analogous Compounds
Studies on structurally related pyrazolo[1,5-a]pyrimidines reveal:
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Domino reactions : Michael addition followed by cyclization and aromatization steps occur when reacting with acetylenedicarboxylates .
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Solvent effects : Ethanol and acetonitrile optimize yields in cyclocondensation reactions, while DMF facilitates SNAr substitutions .
Proposed Mechanism for Core Formation :
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Michael addition of enaminonitrile intermediates to acetylenedicarboxylates.
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Cyclization via intramolecular nucleophilic attack.
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Aromatization through dehydrogenation.
Stability and Degradation Pathways
Scientific Research Applications
2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Core Heterocycle Modifications :
- The target compound’s pyrazolo[1,5-a]pyrimidine core is substituted with 4-chlorophenyl and methyl groups , which may enhance hydrophobic interactions with aromatic receptor pockets compared to analogs with unsubstituted phenyl groups (e.g., MK62: 2-methyl-5-phenyl ). Chlorine’s electron-withdrawing nature could also influence electronic properties, affecting binding affinity .
- In contrast, analogs like MK80 (5-(3,5-bis(trifluoromethyl)phenyl)) incorporate strong electron-withdrawing CF₃ groups, which may improve metabolic stability but reduce solubility .
Piperazine vs. Piperidine Rings: The target compound’s piperazine-ethanol side chain offers greater conformational flexibility compared to the piperidine-ethanol analog (CAS 841253-81-4) .
Substituent Effects on Solubility: The ethanol group in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol), whereas analogs with bulky lipophilic groups (e.g., tert-butyl in 899393-43-2 ) prioritize membrane permeability over solubility.
Biological Activity
The compound 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine derivative, which is known for various biological activities.
Biological Activity
Research has indicated that compounds similar to This compound exhibit significant biological activities, including:
- Antitumor Effects : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
- Neuropharmacological Activity : The piperazine component is often associated with neuroactive properties. Compounds containing this moiety have been evaluated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with multiple biological targets:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
- Enzyme Inhibition : Some studies suggest that similar compounds inhibit key enzymes in cancer metabolism, leading to reduced tumor growth .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a closely related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the nanomolar range against breast cancer cell lines .
- Neuropharmacological Assessment : Another study assessed the anxiolytic effects of piperazine derivatives in animal models, showing significant reductions in anxiety-like behaviors when administered at specific dosages .
Data Table
The following table summarizes key findings related to the biological activity of This compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
